![molecular formula C22H22N4OS B2381727 5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 869344-43-4](/img/structure/B2381727.png)
5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
The compound contains several interesting substructures including a 3,4-dihydroisoquinolin-2(1H)-yl group, a m-tolyl group, and a 2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol group .
Synthesis Analysis
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one, a related structure, often involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide. Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .
Molecular Structure Analysis
Triazoles, which are present in the compound, are five-membered rings containing three nitrogen atoms. They can accommodate a broad range of substituents (electrophiles and nucleophiles) around the core structures .
Chemical Reactions Analysis
Triazoles can undergo a variety of reactions due to their versatile structure. For example, 1H-1,2,4-Triazole-3-thiol, a related structure, undergoes regioselective S-alkylation to form a series of S-substituted derivatives .
Scientific Research Applications
Base-Catalyzed Tandem Cyclization
The compound is used in the synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives via a base-mediated three-component reaction . This diastereoselective reaction takes place in methanol at 70 °C under transition-metal-free conditions .
Antioomycete Activity
Derivatives of the compound have shown antioomycete activity against the phytopathogen Pythium recalcitrans . Compound I23 showed the highest in vitro potency against P. recalcitrans with an EC50 value of 14 mM .
Inhibition of Aldo-Keto Reductase AKR1C3
The compound has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 . This enzyme is a target of interest in both breast and prostate cancer .
Synthesis of N-Heterocyclic Compounds
The compound is used in the synthesis of N-heterocyclic compounds via tandem cyclizations . These cyclic frameworks are resourceful small molecular keys to many natural products .
Antidepressant, Antihypertensive, Antiulcer, and Analgesic Activities
Compounds bearing such units are well known for their antidepressant, antihypertensive, antiulcer, and analgesic activities .
HIV-1 Integrase Inhibition, Schizophrenia, Anxiety, and Cancer Chemotherapy
These medicinally important compounds are also employed for HIV-1 integrase inhibition, schizophrenia, anxiety, and cancer chemotherapy .
Future Directions
properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methylphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4OS/c1-14-6-5-9-17(12-14)19(20-21(27)26-22(28-20)23-15(2)24-26)25-11-10-16-7-3-4-8-18(16)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZGPMVHSPKYGMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2=C(N3C(=NC(=N3)C)S2)O)N4CCC5=CC=CC=C5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-((3,4-dihydroisoquinolin-2(1H)-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol |
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